LogP Comparison: Quantifying the Hydrophobic Shift Relative to Fmoc-Phenylglycine
Fmoc-L-cyclohexylglycine provides a quantifiable increase in lipophilicity compared to the common aromatic analog Fmoc-phenylglycine . The predicted LogP for Fmoc-L-cyclohexylglycine is 5.60, a direct consequence of its fully saturated cyclohexyl ring. This higher LogP is a primary driver for its selection when enhancing the overall hydrophobicity or membrane interaction potential of a peptide drug candidate is required.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 5.60 |
| Comparator Or Baseline | Fmoc-phenylglycine (predicted LogP approx. 4.2-4.5) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.4 (target is more lipophilic) |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
This ~1.1-1.4 unit difference in LogP significantly impacts the RP-HPLC retention time and membrane partitioning of the resulting peptide, justifying its selection for modulating peptide drug properties .
